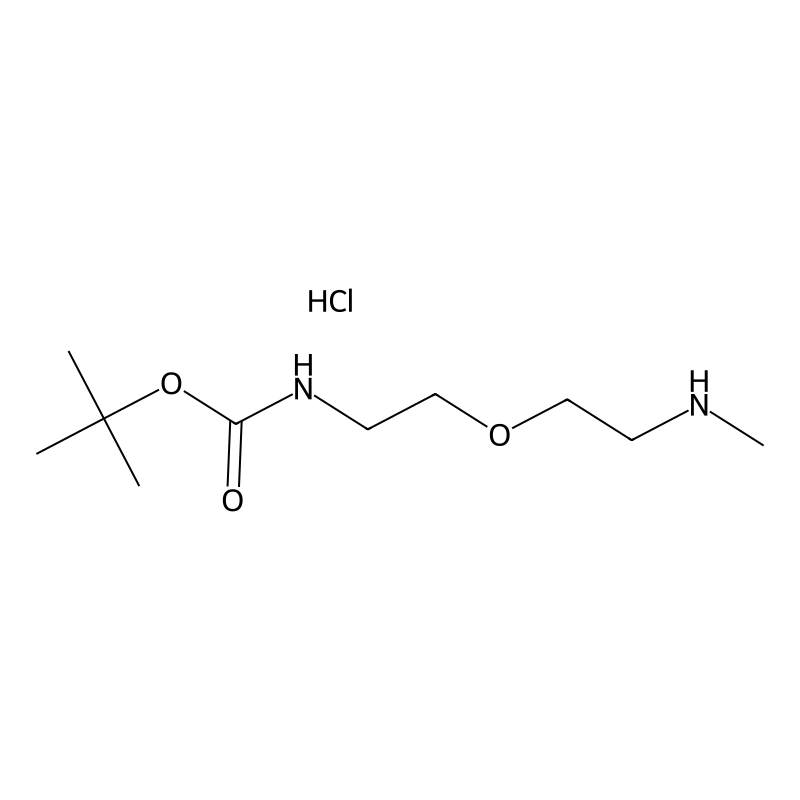

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the Boc (tert-butyloxycarbonyl) protecting group indicates this compound could be a useful intermediate in the synthesis of more complex molecules. The Boc group can be selectively removed under mild acidic conditions to reveal a primary amine, which can then participate in various coupling reactions.

Medicinal chemistry

The molecule contains a methylamine group and an amine linked to an ethoxy chain. These functional groups are commonly found in bioactive molecules. N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride could serve as a starting material for the development of new drugs or probes for biological research.

Material science

Compounds with amine functionalities can be used in the design of new polymers or materials. N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride, after Boc group removal, could potentially be incorporated into polymers to introduce specific properties.

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is a chemical compound categorized under the class of amino alcohols. Its molecular formula is with a molecular weight of approximately 232.74 g/mol. The compound features a tert-butyl carbamate protecting group (N-Boc) attached to a 2-(2-methylamino-ethoxy)ethylamine structure, which enhances its stability and reactivity in various

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to react with electrophiles.

- Deprotection Reactions: The N-Boc group can be removed using acids or bases, regenerating the free amine for further reactions.

- Coupling Reactions: It can be used in peptide synthesis or coupling with other functional groups to form more complex molecules.

These reactions are essential for its application in synthetic organic chemistry and medicinal chemistry.

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride exhibits biological activity that makes it relevant in pharmaceutical research. While specific studies on this compound may be limited, similar compounds have been noted for their potential effects on neurotransmitter systems and as intermediates in drug synthesis. The presence of the methylamino group suggests possible interactions with serotonin and dopamine receptors, which could be explored further in pharmacological studies .

Several methods can be employed to synthesize N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride:

- Carbamate Protection: The synthesis typically begins with the protection of the amine group using tert-butyl chloroformate, resulting in the formation of the N-Boc derivative.

- Ether Formation: The reaction of 2-methylaminoethanol with ethylene oxide can yield the desired ether linkage.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid results in the formation of the hydrochloride salt, enhancing solubility and stability.

These methods highlight the compound's versatility in synthetic pathways and its relevance in medicinal chemistry .

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride has various applications, including:

- Pharmaceutical Development: It serves as an intermediate in synthesizing bioactive compounds.

- Research Tool: Used in studies related to neurotransmitter modulation and drug design.

- Chemical Synthesis: Acts as a building block for more complex organic compounds.

Its unique structure allows for diverse applications in both academic and industrial settings .

Several compounds share structural features with N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride, each offering unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-Boc-2-aminoethanol | C7H17N1O3 | Lacks methyl substitution; simpler structure |

| N-Boc-3-(2-methylamino-propoxy)-propylamine | C10H23N1O3 | Longer alkyl chain; potential for different reactivity |

| Ethyl 4-(methylamino)butanoate | C7H15N1O2 | Different functional group; used in various syntheses |

The uniqueness of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride lies in its specific ethoxy substitution and the presence of the tert-butyl protecting group, which influences its reactivity and stability compared to these similar compounds .

The tert-butyloxycarbonyl (Boc) protecting group emerged in the late 1950s as a transformative tool in peptide synthesis. Its acid-labile nature and compatibility with diverse reaction conditions made it indispensable for masking amines during multi-step syntheses. The Boc group’s introduction via di-tert-butyl dicarbonate (Boc~2~O) revolutionized synthetic strategies by enabling selective deprotection under mild acidic conditions. By the 1980s, Boc chemistry had become a cornerstone in pharmaceutical research, particularly for synthesizing complex amines like N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride, which serves as a critical intermediate in drug discovery.

Significance in Organic Synthesis

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride exemplifies the utility of Boc-protected amines in modern organic chemistry. Its structure combines a primary amine shielded by a Boc group with a methylamino-ethoxy side chain, facilitating controlled reactivity in nucleophilic substitutions and coupling reactions. This compound is pivotal in:

- Peptide synthesis: Enables sequential assembly of amino acids without side-chain interference.

- Pharmaceutical intermediates: Serves as a precursor for neurologically active compounds targeting serotonin and dopamine receptors.

- Bioconjugation: Links biomolecules to surfaces or drug delivery systems via its amine functionality.

Nomenclature and Structural Identification

The systematic IUPAC name tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate hydrochloride reflects its molecular architecture:

- Core structure: Ethylamine backbone with ethoxy and methylamino substituents.

- Protecting group: Boc (tert-butyloxycarbonyl) on the primary amine.

- Counterion: Hydrochloride salt for enhanced stability.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C~10~H~23~ClN~2~O~3~ |

| Molecular weight | 254.75 g/mol |

| CAS RN | 1185722-79-5 |

| Functional groups | Boc-protected amine, ether, secondary amine |

Position in Protective Group Chemistry

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc, Cbz) ensures its dominance in synthetic workflows. Key attributes include:

- Acid lability: Cleaved by trifluoroacetic acid (TFA) or HCl, leaving base- and hydrogenolysis-sensitive groups intact.

- Stability: Resists nucleophilic and basic conditions, enabling compatibility with Grignard reagents and palladium-catalyzed couplings.

- Mechanochemical deprotection: Recent advances employ solvent-free ball milling with basic alumina for selective Boc removal.

The compound’s design leverages these properties to achieve precise functionalization in multi-step syntheses, as illustrated in its role in creating polyethylene glycol (PEG)-modified therapeutics.

Molecular Structure and Formula

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is a complex organic compound with the molecular formula C₁₀H₂₃ClN₂O₃ and a molecular weight of 254.76 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 1185722-79-5 and carries the MDL number MFCD12197397 [2]. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate hydrochloride [1].

The molecular structure consists of several distinct functional components arranged in a linear configuration [1]. The backbone features an ethoxy linker chain that connects a methylamino group to a terminal amine that is protected by a tert-butoxycarbonyl group [1]. The simplified molecular input line entry system representation is CNCCOCCNC(=O)OC(C)(C)C.Cl, which clearly delineates the structural arrangement [1] [2].

The compound exists as a hydrochloride salt, indicating the presence of a chloride anion associated with a protonated amine center [1] [2]. This ionic character significantly influences both the physical and chemical properties of the molecule, particularly its solubility characteristics and stability profile [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₃ClN₂O₃ |

| Molecular Weight (g/mol) | 254.76 |

| CAS Registry Number | 1185722-79-5 |

| MDL Number | MFCD12197397 |

| IUPAC Name | tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate hydrochloride |

| SMILES | CNCCOCCNC(=O)OC(C)(C)C.Cl |

| Physical State | Solid |

| Color | White |

Physical Properties

Solubility Profile

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride demonstrates favorable solubility characteristics in aqueous media due to its hydrochloride salt form [1]. The presence of the chloride anion enhances the overall polarity of the molecule, facilitating dissolution in polar solvents . The ethoxy linker chain contributes additional hydrophilic character through its ether oxygen atoms, which can participate in hydrogen bonding with water molecules [5].

The compound exhibits good solubility in common organic solvents used in synthetic chemistry, including methanol, dichloromethane, and dimethylformamide [6] [7]. This broad solubility profile makes the compound particularly useful as a synthetic intermediate, as it can be readily manipulated under various reaction conditions [1].

Melting and Boiling Points

The melting point of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride has been determined to be in the range of 129-130°C [3]. This relatively high melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the protonated amine and chloride anion [3]. The crystalline structure of the solid state contributes to this thermal stability [3].

Boiling point data for this specific compound is not readily available in the literature, which is typical for ionic organic compounds that may undergo decomposition before reaching their boiling points [8] [9]. Related tert-butoxycarbonyl protected compounds show varied boiling points depending on their molecular complexity and degree of substitution [8] [9].

Stability Parameters

The stability of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is primarily governed by the lability of the tert-butoxycarbonyl protecting group under acidic conditions [10] [11]. The compound demonstrates excellent stability under basic and neutral conditions, making it suitable for storage and handling under ambient laboratory conditions [12] [10].

Storage recommendations specify maintaining the compound at temperatures between 2-8°C under an inert atmosphere of nitrogen or argon [3]. This controlled environment prevents oxidative degradation and moisture uptake, as the compound exhibits hygroscopic properties typical of hydrochloride salts [13] [3].

The tert-butoxycarbonyl group provides remarkable stability toward nucleophiles and basic reagents, which is essential for its function as a protecting group [10] [11]. However, exposure to strong acids such as trifluoroacetic acid or hydrochloric acid in methanol results in rapid deprotection through protonation and subsequent elimination of the tert-butyl cation [10] [14].

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point (°C) | 129-130 | [3] |

| Storage Temperature (°C) | 2-8 (under inert gas) | [3] |

| Solubility in Water | Soluble | [1] |

| Storage Conditions | Inert atmosphere (nitrogen or argon) | [3] |

| Stability at Room Temperature | Stable under proper storage conditions | [13] |

| Hygroscopicity | Hygroscopic - requires dry storage | [3] |

Chemical Properties

Reactivity of the Methylamine Group

The methylamine group in N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride exhibits characteristic secondary amine reactivity patterns [15]. As a nucleophilic center, the nitrogen atom can participate in various substitution reactions, including alkylation and acylation processes [15]. The electron density on the nitrogen is influenced by the adjacent ethoxy chain, which provides weak electron-donating effects through its ether linkage [5].

The nucleophilicity of secondary amines is generally lower than that of primary amines due to steric hindrance around the nitrogen center [15]. However, the methylamine group retains sufficient reactivity to undergo standard organic transformations [16]. The presence of the ethoxy linker provides additional conformational flexibility, allowing the methylamine group to adopt favorable orientations for reaction with electrophiles [16].

Under protonated conditions, as exists in the hydrochloride salt form, the methylamine group becomes significantly less nucleophilic [15]. This protonation effectively neutralizes the lone pair of electrons on nitrogen, requiring deprotonation with a suitable base before the group can participate in nucleophilic reactions [11].

Reactivity of the Ethoxy Linker

The ethoxy linker represents one of the more stable structural components of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride [5]. Ether linkages are generally resistant to hydrolysis under mild acidic and basic conditions, providing structural integrity to the molecule during various chemical manipulations [5] [17].

The carbon-oxygen bonds in the ethoxy chain demonstrate typical ether reactivity patterns [17]. Under strongly acidic conditions at elevated temperatures, these bonds may undergo protonation followed by nucleophilic attack, leading to cleavage [5]. However, under the conditions typically used for tert-butoxycarbonyl deprotection, the ethoxy linker remains intact [7] [10].

The flexibility of the ethoxy chain allows for conformational adjustments that can influence the overall molecular geometry and reactivity of terminal functional groups [5]. This conformational freedom is particularly important in determining the accessibility of the protected amine group for subsequent chemical transformations [16].

Behavior as a Hydrochloride Salt

The hydrochloride salt form of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride significantly alters its physical and chemical properties compared to the free base . The ionic character introduced by the chloride anion enhances water solubility and provides a stable, crystalline form suitable for storage and handling [3] .

The protonated amine center in the hydrochloride salt is significantly less nucleophilic than the corresponding free base [15]. This reduced reactivity can be advantageous in synthetic applications where selective reactions are desired [11]. Treatment with mild bases such as triethylamine or sodium bicarbonate can readily convert the salt to the free base form, restoring nucleophilic character [11].

The hygroscopic nature of the hydrochloride salt requires careful storage conditions to prevent moisture uptake and potential degradation [3] [13]. The salt form also influences the compound's behavior in organic solvents, generally increasing polarity and affecting partition coefficients .

| Functional Group | Reactivity Type | Typical Conditions for Reaction | Stability Notes |

|---|---|---|---|

| tert-Butoxycarbonyl | Acid-labile protecting group | TFA/DCM or HCl/MeOH for deprotection | Stable under basic conditions, labile under acidic conditions |

| Methylamino group | Nucleophilic center | Alkylation, acylation reactions | Stable under normal conditions |

| Ethoxy linker | Ether linkage - relatively stable | Stable under normal conditions | Resistant to hydrolysis under mild conditions |

| Hydrochloride salt | Ionic form - enhances solubility | Neutralization with base | Hygroscopic, store under dry conditions |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride through characteristic chemical shift patterns [18] [19]. The tert-butyl group of the tert-butoxycarbonyl protecting group appears as a singlet at approximately 1.45 parts per million, integrating for nine protons [18] [20]. This signal is highly diagnostic for the presence of the protecting group and remains consistent across various solvent systems [18].

The methylamino group protons resonate in the 2.4-2.8 parts per million region, with the exact chemical shift depending on the degree of protonation and solvent effects [19] [20]. In the hydrochloride salt form, these signals may appear downfield due to the deshielding effect of the protonated nitrogen [19]. The coupling patterns provide information about the connectivity and conformation of the ethoxy linker chain [19].

The ethoxy linker chain protons appear in the characteristic 3.6-4.0 parts per million region typical of ether-linked methylene groups [18] [20]. The multiplicity and coupling constants of these signals provide detailed information about the molecular conformation and rotational barriers around the carbon-carbon and carbon-oxygen bonds [19]. Integration ratios confirm the proposed molecular structure and can be used to assess compound purity [18].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride [21] [22]. The carbonyl stretch of the carbamate group appears as a strong absorption between 1700-1750 reciprocal centimeters, which is diagnostic for the tert-butoxycarbonyl protecting group [22] [23]. This frequency range is characteristic of carbamate carbonyl groups and distinguishes them from other carbonyl-containing functionalities [22] [24].

The nitrogen-hydrogen stretching vibrations appear in the 3300-3500 reciprocal centimeters region [21] [25]. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching modes, while secondary amines like the methylamino group show a single band [21] [25]. The exact frequency and intensity of these bands provide information about hydrogen bonding and the chemical environment of the amine groups [25].

The carbon-oxygen stretching vibrations of the ethoxy linker appear as multiple bands in the 1000-1300 reciprocal centimeters region [17] [26]. This complex pattern is typical of compounds containing multiple ether linkages and reflects the various carbon-oxygen bond environments present in the molecule [17]. The aliphatic carbon-hydrogen stretching vibrations appear in the 2850-3000 reciprocal centimeters region as a series of sharp bands [25].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural information for N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride [2] [20]. The protonated molecular ion peak appears at mass-to-charge ratio 254.76, corresponding to the addition of a proton to the molecular formula C₁₀H₂₃ClN₂O₃ [2]. This molecular ion peak is typically observed in electrospray ionization mass spectrometry due to the basic nature of the amine groups [20].

Fragmentation patterns in mass spectrometry provide additional structural confirmation [20]. Common fragmentations include loss of the tert-butyl group (57 mass units) and loss of the entire tert-butoxycarbonyl group (100 mass units), which are characteristic of compounds containing this protecting group [7] [20]. The ethoxy linker may also undergo fragmentation, producing diagnostic ions that confirm the presence of the ether chain [20].

Tandem mass spectrometry experiments can provide detailed structural information about the connectivity and arrangement of functional groups within the molecule [20]. The mass spectral behavior under different ionization conditions and collision energies provides insight into the relative stability of different molecular regions and the preferred fragmentation pathways [20].

| Technique | Characteristic Peak/Signal | Description |

|---|---|---|

| IR Spectroscopy - C=O stretch (carbamate) | 1700-1750 cm⁻¹ | Strong absorption due to C=O stretching in carbamate group |

| IR Spectroscopy - N-H stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) | Primary amine N-H stretching (asymmetric and symmetric) |

| IR Spectroscopy - N-H stretch (secondary amine) | 3300-3500 cm⁻¹ (single band) | Secondary amine N-H stretching from methylamino group |

| IR Spectroscopy - C-O stretch (ether) | 1000-1300 cm⁻¹ | C-O stretching vibrations in ethoxy chain |

| IR Spectroscopy - C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | Aliphatic C-H stretching vibrations |

| NMR - tert-Butyl group | 1.45 ppm (9H, s) | Nine protons of tert-butyl group |

| NMR - Methylamino group | 2.4-2.8 ppm region | Methylamino protons |

| NMR - Ethoxy linker | 3.6-4.0 ppm region | Ethoxy chain protons |

| Mass Spectrometry - Molecular ion | m/z 254.76 [M+H]⁺ | Protonated molecular ion peak |

Retrosynthetic analysis of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride reveals several strategic disconnections that guide synthetic planning. The primary retrosynthetic disconnections involve cleavage of the tert-butoxycarbonyl protecting group, the methylamino functionality, and the ethoxy linkage [1] [2].

The most logical disconnection involves removal of the Boc protecting group, revealing the free diamine precursor. This approach recognizes that Boc protection typically represents the final step in the synthetic sequence, allowing for selective protection of the primary amine while leaving the secondary methylated amine intact [1]. The retrosynthetic analysis further reveals that the methylamino ethoxy ethylamine backbone can be assembled through several strategic approaches.

A key consideration in the retrosynthetic analysis involves the order of functional group installation. The methylation of the secondary amine can be accomplished either before or after the introduction of the ethoxy linkage. Analysis of synthetic precedents suggests that early methylation followed by chain extension provides superior selectivity compared to late-stage methylation strategies [3] [4]. This approach minimizes the formation of over-methylated byproducts and simplifies purification procedures.

The ethoxy linkage presents opportunities for disconnection through nucleophilic substitution strategies. Retrosynthetic analysis suggests that this linkage can be formed through the reaction of an appropriate alcohol or alkoxide with an activated electrophile such as a tosylate or mesylate [2]. Alternative disconnections involve the use of epoxide opening reactions or direct alkylation of amino alcohols.

Principal Synthetic Routes

The synthesis of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride has been accomplished through several distinct synthetic routes, each offering unique advantages and limitations. Analysis of the literature reveals four principal synthetic approaches that have been successfully employed for the preparation of this compound.

Table 1: Principal Synthetic Routes for N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride

| Synthetic Route | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Route 1: Ethanolamine → N-BOC-ethanolamine → Methanesulfonyl derivative → Methylation | Boc₂O, Methanesulfonyl chloride, Methylamine | Well-established methodology | Poor selectivity, dialkylated byproducts | 30-50 |

| Route 2: N-methylethylenediamine → 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Direct approach from methylated starting material | Expensive starting materials | 60-80 |

| Route 3: N-tert-butoxycarbonyl-1,2-ethylenediamine → Paraformaldehyde → Reductive methylation | Paraformaldehyde, Formic acid, NaBH₄ | One-pot reductive methylation | Requires careful pH control | 70-85 |

| Route 4: Direct Boc protection of pre-formed methylated diamine | Boc₂O, Base (Et₃N, DMAP, NaOH) | Simple and efficient | Requires pre-formed methylated precursor | 80-95 |

Protection Strategies for Diamine Precursors

The selective protection of diamines represents a critical challenge in the synthesis of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride. Several protection strategies have been developed to address the inherent reactivity differences between primary and secondary amines [2] [5].

Table 2: Protection Strategies for Diamine Precursors

| Protection Strategy | Methodology | Selectivity | Applications | Scale Suitability |

|---|---|---|---|---|

| Mono-Boc Protection via HCl Salt Formation | HCl addition → (Boc)₂O → Neutralization | High (65-87% mono-protection) | Symmetric and unsymmetric diamines | Excellent (multi-gram scale proven) |

| Selective Protection using (Boc)₂O ratio control | Stoichiometric control of (Boc)₂O (0.5-1.0 equiv) | Moderate (depends on stoichiometry) | Primary amine protection | Good |

| Orthogonal Protection (Boc/Cbz) | Different protecting groups for orthogonal deprotection | Excellent (orthogonal deprotection) | Complex molecule synthesis | Limited (complex workup) |

| Sequential Protection Strategy | Step-wise protection of amino groups | High (controlled order of protection) | Multi-step synthesis | Good |

The most effective protection strategy involves the formation of hydrochloride salts prior to Boc protection. This approach, developed by Lee and colleagues, provides excellent selectivity for mono-protection of diamines [2]. The methodology involves sequential addition of one equivalent of hydrochloric acid followed by one equivalent of di-tert-butyl dicarbonate, and subsequent neutralization. This method effectively addresses the problem of over-protection that commonly occurs with direct treatment of diamines with Boc anhydride.

The acid-salt protection strategy exploits the differential reactivity of protonated versus neutral amines. In the presence of hydrochloric acid, statistical distribution of protonation occurs, creating a mixture of mono- and di-protonated species. The mono-protonated species possesses one free amine available for protection, while the protonated amine is unreactive toward electrophilic attack. Following neutralization, the desired mono-protected diamine is obtained in excellent yields [2].

Selective Methylation Approaches

Selective methylation of amino compounds presents significant challenges due to the tendency for over-alkylation and the formation of quaternary ammonium species. Several methodologies have been developed to achieve selective mono-methylation of amino ethoxy compounds [3] [4].

Continuous chemoselective methylation using supercritical methanol has emerged as a particularly effective approach for the selective N-methylation of functionalized amines [4]. This methodology employs solid acid and acid-base bifunctional catalysts to achieve high selectivity for mono-methylation. The Cs-P-Si mixed oxide catalyst system provides optimal performance, achieving 94% N-methylation selectivity at 86% conversion under optimized conditions of 300°C and 8.2 MPa [4].

The supercritical methanol methodology offers several advantages over conventional methylation approaches. The use of supercritical conditions enhances mass transfer and reaction kinetics while providing better control over selectivity. The presence of weak acid-base paired sites on the Cs-P-Si catalyst surface enables selective dehydrative methylation without the formation of significant byproducts [4].

Alternative methylation strategies include the use of formaldehyde and reducing agents in reductive amination protocols. Sodium cyanoborohydride has proven particularly effective for this transformation due to its selectivity for imine reduction in the presence of aldehydes and ketones [6]. The use of sodium triacetoxyborohydride under mechanochemical conditions has also shown promise for selective N-methylation with reduced solvent requirements [7].

Reduction Methods for Precursors

The reduction of various precursor compounds plays a crucial role in the synthesis of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride. Several reducing agents have been employed with varying degrees of success depending on the specific substrate and reaction conditions [8] [9] [6].

Table 3: Reduction Methods for Precursors

| Reducing Agent | Reaction Conditions | Selectivity | Compatibility | Typical Yield (%) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | MeOH or EtOH, RT to reflux | Good for aldehydes/ketones | Good with most functional groups | 75-90 |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 4-5, MeOH or aqueous buffer | Excellent for imines over carbonyls | Compatible with aldehydes present | 80-95 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild acidic conditions, organic solvents | High for reductive amination | Excellent functional group tolerance | 85-95 |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to RT | High but less selective | Limited (reduces esters, amides) | 90-98 |

Sodium borohydride represents the most commonly employed reducing agent for the conversion of aldehydes and ketones to the corresponding alcohols in the synthesis pathway [9]. The reaction proceeds through a two-step mechanism involving nucleophilic addition of hydride followed by protonation. This methodology is particularly useful for the reduction of aldehyde intermediates formed during reductive amination sequences.

Sodium cyanoborohydride offers superior selectivity for reductive amination applications due to its inability to reduce aldehydes and ketones under the reaction conditions [6]. This selectivity proves crucial when conducting reductive amination in the presence of unreacted carbonyl compounds. The reagent operates optimally under mildly acidic conditions (pH 4-5) where the imine substrate exists partially in its protonated iminium form, which is more susceptible to reduction.

Sodium triacetoxyborohydride has gained recognition as an excellent reducing agent for reductive amination under mild acidic conditions [7]. This reagent combines the selectivity advantages of sodium cyanoborohydride with improved solubility in organic solvents. The reagent shows excellent functional group tolerance and provides consistently high yields in reductive amination processes.

Modern Synthetic Approaches

Contemporary synthetic methodologies for the preparation of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride have focused on the development of more sustainable, efficient, and selective processes. These modern approaches emphasize green chemistry principles, catalyst development, and process intensification [10] [11] [12].

One-Pot Synthesis Strategies

One-pot synthetic methodologies have gained significant attention due to their potential to reduce waste generation, minimize isolation steps, and improve overall process efficiency [13] [14] [15]. These approaches combine multiple transformations in a single reaction vessel, eliminating the need for intermediate purification and reducing solvent consumption.

A particularly effective one-pot strategy involves the sequential protection and functionalization of diamine precursors [13]. This approach combines reductive amination of aldehydes with primary amines followed by in situ Boc protection of the resulting secondary amine. The methodology employs sodium triacetoxyborohydride as the reducing agent and di-tert-butyl dicarbonate for protection, achieving excellent yields in a single operation.

The one-pot approach offers several advantages over traditional multi-step procedures. The elimination of intermediate isolation steps reduces material losses and improves atom economy. Additionally, the reduced number of operations decreases the potential for human error and simplifies scale-up procedures. The methodology has been successfully demonstrated on substrates ranging from simple aliphatic amines to complex aromatic systems [13].

Alternative one-pot strategies involve the use of protecting group manipulations combined with functional group transformations [14] [15]. These approaches often employ in situ generated isocyanate intermediates for the direct conversion of protected amines to alternative functionalities such as amides and ureas. The methodology utilizes 2-chloropyridine and trifluoromethanesulfonyl anhydride for isocyanate generation, providing access to diverse products in high yields.

Catalyst-Mediated Synthesis

The development of efficient catalyst systems has revolutionized the synthesis of N-Boc protected compounds by enabling milder reaction conditions, improved selectivity, and enhanced sustainability [12] [16] [4]. Modern catalyst design focuses on heterogeneous systems that can be easily recovered and reused, reducing waste generation and improving process economics.

Table 4: Modern Synthetic Approaches - Catalyst Systems

| Catalyst Type | Application | Reaction Conditions | Advantages | Yield Range (%) |

|---|---|---|---|---|

| Nano-γ-Fe₂O₃ | N-tert-Butoxycarbonylation of amines | Ambient temperature, aqueous media | Green, reusable, mild conditions | 78-95 |

| Cs-P-Si Mixed Oxide | Selective N-methylation with scCH₃OH | 300°C, 8.2 MPa, continuous flow | High selectivity (94%), continuous process | 80-94 |

| Copper(II) Tetrafluoroborate | Chemoselective Boc protection | RT to 40°C, organic solvents | High efficiency, mild conditions | 85-98 |

| Montmorillonite K10 | Acid-catalyzed protection | RT to mild heating | Readily available, simple workup | 70-90 |

| ZnO@SiO₂-NH₂ Nanoparticles | Green synthesis applications | 100°C, solvent-free, 4-8 h | Environmentally friendly, no solvents | 27-96 |

Nano-γ-Fe₂O₃ has emerged as an efficient and environmentally friendly catalyst for the N-tert-butoxycarbonylation of amines [12]. This heterogeneous catalyst operates under mild conditions at ambient temperature and can be employed in aqueous media, making it particularly attractive for green chemistry applications. The catalyst demonstrates excellent reusability with minimal loss of activity over multiple cycles.

The Cs-P-Si mixed oxide system represents a breakthrough in selective N-methylation technology [4]. This bifunctional catalyst contains both acidic and basic sites that enable selective dehydrative methylation with supercritical methanol. The weak acid-base paired sites originate from the presence of cesium phosphates on silica, providing the optimal balance of activities required for selective methylation.

Copper(II) tetrafluoroborate has proven highly effective for chemoselective N-tert-butoxycarbonylation reactions under mild conditions [16]. This Lewis acid catalyst activates di-tert-butyl dicarbonate toward nucleophilic attack while simultaneously coordinating to the amine substrate, enhancing both reactivity and selectivity. The catalyst operates effectively at room temperature to 40°C in various organic solvents.

Green Chemistry Methodologies

Green chemistry principles have increasingly influenced the development of synthetic methodologies for N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride [10] [11] [17]. These approaches focus on the elimination of hazardous reagents, reduction of waste generation, and the use of renewable feedstocks and environmentally benign solvents.

Solvent-free methodologies represent a significant advancement in green synthetic chemistry [18] [11]. These approaches eliminate the need for organic solvents by conducting reactions in the molten state or using mechanochemical activation. The solvent-free Boc protection of amines using molten di-tert-butyl dicarbonate has demonstrated excellent yields without the need for catalysts or additional reagents [18].

Mechanochemical synthesis using ball-milling techniques has shown promise for the N-methylation of secondary amines under solvent-free conditions [7]. This approach utilizes mechanical energy to promote chemical transformations while eliminating the need for organic solvents. The methodology demonstrates improved selectivity toward N-methylated products compared to conventional solution-phase reactions.

Deep eutectic solvents have emerged as environmentally friendly alternatives to conventional organic solvents for amine synthesis [17]. These solvents, formed from the combination of hydrogen bond donors and acceptors, provide excellent solvating properties while maintaining low toxicity and biodegradability. Choline chloride-based deep eutectic solvents have proven particularly effective for amine synthesis reactions.

Water-based methodologies represent the ultimate goal in green chemistry for amine synthesis [10] [19]. Despite the challenges associated with the limited solubility of many organic substrates in water, several successful strategies have been developed. These include the use of surfactants, phase-transfer catalysts, and water-compatible protecting groups to enable efficient transformations in aqueous media.

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale to industrial-scale production of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride requires careful consideration of numerous factors including process safety, cost-effectiveness, environmental impact, and regulatory compliance [20] [21] [22]. Industrial scale-up involves not only increasing batch sizes but also optimizing process parameters, equipment design, and supply chain logistics.

Process safety represents a paramount concern in industrial scale-up operations [20]. The use of hazardous reagents such as di-tert-butyl dicarbonate requires specialized handling procedures and safety equipment. Large-scale reactions must be designed to minimize the risk of thermal runaway, especially when using exothermic protection reactions. Continuous monitoring systems and automated safety interlocks become essential components of industrial-scale processes.

Heat management becomes increasingly challenging as reaction scales increase due to the poor heat transfer characteristics of large vessels [20] [21]. The highly exothermic nature of many Boc protection reactions requires careful thermal design to maintain safe operating temperatures. This often necessitates the use of specialized heat exchangers, diluted reagent addition systems, or alternative process configurations such as continuous flow reactors.

Economic considerations play a crucial role in determining the viability of industrial-scale processes [22]. Raw material costs typically represent the largest component of production expenses, making efficient utilization of reagents essential. The development of high-yielding processes with minimal byproduct formation becomes critical for economic viability. Additionally, the recovery and recycling of expensive reagents such as di-tert-butyl dicarbonate can significantly impact process economics.

Continuous flow processing has emerged as an attractive alternative to traditional batch processing for industrial-scale production [23] [21]. Flow reactors offer superior heat and mass transfer characteristics, enabling better process control and higher throughput. The thermal N-Boc deprotection using continuous flow systems has demonstrated excellent scalability while maintaining product quality and reducing processing times.

Environmental considerations increasingly influence industrial process design decisions [10] [19]. Waste minimization strategies, solvent recovery systems, and the use of environmentally benign reagents have become standard requirements for new industrial processes. Life cycle assessment methodologies are employed to evaluate the overall environmental impact of production processes and guide optimization efforts.

Quality control and analytical monitoring requirements become more complex at industrial scale [21]. Continuous monitoring of reaction parameters, intermediate purity, and final product quality necessitates the implementation of robust analytical systems. Process analytical technology, including in-line spectroscopic monitoring, enables real-time process control and quality assurance.

Purification Techniques

The purification of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride presents unique challenges due to the basic nature of the compound and the potential for interaction with acidic purification media [24] [25] [26]. Several purification strategies have been developed to address these challenges while maintaining high product purity and yield.

Table 5: Purification Techniques for N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride

| Purification Method | Typical Conditions | Advantages | Limitations | Typical Purity (%) |

|---|---|---|---|---|

| Silica Gel Chromatography | Hexane/EtOAc gradients, basic additives | Versatile, scalable, good resolution | Silica interaction with basic amines | 90-98 |

| Reverse-Phase HPLC | C18 column, ACN/H₂O with formic acid | High purity, analytical monitoring | Expensive, time-consuming | 95-99 |

| Crystallization from Organic Solvents | EtOH, DCM/hexane, controlled cooling | Simple, cost-effective, scalable | Requires crystalline products | 92-99 |

| Salt Formation with TCA | TCA precipitation, thermal decarboxylation | Minimal waste, efficient separation | Limited substrate scope | 85-98 |

| Acid-Base Extraction | Aqueous acid/base, organic extraction | Simple equipment, large scale suitable | Multiple operations required | 80-95 |

Chromatographic Methods

Silica gel chromatography remains the most widely employed purification technique for N-Boc protected amines, despite the inherent challenges associated with basic compound interactions with acidic silica surfaces [25] [27]. The successful application of silica gel chromatography for basic amines requires careful optimization of mobile phase composition and the incorporation of basic additives to minimize undesirable interactions.

The addition of competing amines to the mobile phase represents an effective strategy for neutralizing acidic silanol groups on the silica surface [25]. Common basic additives include ammonia, triethylamine, and diisopropylethylamine, which compete with the target compound for silica binding sites. Typical mobile phase compositions employ 1-5% triethylamine in hexane/ethyl acetate gradients to achieve effective separation while minimizing compound degradation.

Alternative stationary phases have been developed specifically for the purification of basic compounds [25]. Basic alumina provides an alkaline surface that is more compatible with basic amines, although the resolution may be reduced compared to silica gel. Amino-functionalized silica phases offer improved compatibility with basic compounds while maintaining the separation efficiency of conventional silica gel.

Reverse-phase high-performance liquid chromatography offers superior purification capabilities for complex mixtures of N-Boc protected compounds [28]. C18 stationary phases with acetonitrile/water mobile phases containing formic acid provide excellent separation efficiency and high product purity. The use of mass spectrometry detection enables precise fraction collection and analytical monitoring throughout the purification process.

Crystallization Approaches

Crystallization represents an ideal purification technique for N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride due to its scalability, cost-effectiveness, and ability to achieve high product purity [26] [24]. The development of effective crystallization processes requires optimization of solvent systems, cooling rates, and seeding strategies.

Solvent selection plays a crucial role in determining crystallization success [26]. Common crystallization solvents for N-Boc protected amines include ethanol, isopropanol, and mixed solvent systems such as dichloromethane/hexane. The choice of solvent system depends on the solubility characteristics of both the target compound and potential impurities. Differential solubility enables effective separation while maintaining high recovery yields.

Controlled cooling crystallization provides superior crystal quality and purity compared to rapid precipitation methods [26]. Slow cooling rates (0.5-1°C per hour) promote the formation of well-formed crystals with minimal inclusion of impurities. Temperature monitoring and automated cooling systems enable precise control over the crystallization process and reproducible results.

Seeding strategies can significantly improve crystallization outcomes by providing nucleation sites and controlling crystal size distribution [26]. The addition of seed crystals at the appropriate supersaturation level promotes uniform crystallization and reduces the formation of undesirable polymorphs. Seed crystal preparation typically involves isolation of pure material from small-scale crystallization experiments.

Salt Formation Strategies

Salt formation represents an effective purification strategy for basic compounds such as N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride [24] [29]. The formation of crystalline salts can dramatically improve the purification efficiency while simultaneously providing a stable, isolable form of the product.

Hydrochloride salt formation represents the most common approach for basic amine purification [29]. Treatment of the free base with hydrochloric acid in organic solvents such as diethyl ether or dichloromethane typically results in precipitation of the hydrochloride salt. This approach enables effective separation from neutral and acidic impurities while providing a stable, crystalline product.

Trichloroacetic acid has emerged as an innovative reagent for amine purification through a dissipative approach [24]. This methodology exploits the temporal protonation of amines followed by spontaneous decarboxylation to release volatile byproducts. The process enables efficient separation from impurities while minimizing waste generation, making it particularly attractive for large-scale applications.

Alternative acid systems for salt formation include oxalic acid, tartaric acid, and methanesulfonic acid [24]. The choice of acid depends on the specific requirements for stability, crystallinity, and subsequent processing steps. Diprotic acids such as oxalic acid can provide additional structural diversity in the resulting salt forms, potentially offering improved purification efficiency.